3-((1R,3s)-adamantan-1-yl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea
Description
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Properties
IUPAC Name |
3-(1-adamantyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-24-6-2-4-19(24)14-25(15-20-5-3-7-27-20)21(26)23-22-11-16-8-17(12-22)10-18(9-16)13-22/h2-7,16-18H,8-15H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCPQDOATWNWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1R,3s)-adamantan-1-yl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a derivative of adamantane and urea, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications for therapeutic applications.
Chemical Structure
The compound's structure can be broken down into three key components:
- Adamantane moiety : Known for its antiviral properties.
- Pyrrole-derived substituent : Contributes to biological activity through interactions with various biological targets.
- Thiophenyl group : Enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that derivatives of adamantane and urea exhibit a range of biological activities, including:
- Antiviral effects : Adamantane derivatives are recognized for their efficacy against influenza viruses and other pathogens .
- Anticancer properties : Several studies have shown that urea derivatives can inhibit the growth of various cancer cell lines .
- Antimicrobial activity : Compounds containing thiophene rings are noted for their antibacterial and antifungal properties .
The biological activities of this compound can be attributed to several mechanisms:
1. Inhibition of Enzymatic Activity
Urea derivatives often function as enzyme inhibitors. For instance, they may inhibit soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and can influence inflammation pathways .
2. Interaction with Cellular Pathways
The compound may affect cellular signaling pathways that regulate cell proliferation and apoptosis. Studies have indicated that certain adamantane derivatives can modulate pathways related to cancer cell survival .
3. Antimicrobial Mechanisms
The thiophene component may disrupt bacterial cell membranes or interfere with metabolic processes, leading to cell death. This has been observed in various studies evaluating the antimicrobial efficacy of thiophene-containing compounds .
Antiviral Activity
A study highlighted that adamantane derivatives exhibit significant antiviral activity against influenza viruses. The mechanism involves blocking the viral M2 protein, essential for viral replication .
Anticancer Activity
In vitro studies demonstrated that urea derivatives could inhibit the growth of cancer cell lines such as HeLa and MCF7, with IC50 values in the low micromolar range (approximately 1.29 μM) . These compounds were found to reverse treatment resistance in certain cancer types.
Antimicrobial Efficacy
Research on thiourea derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from 0.5 to 4 µM, indicating potent antibacterial activity .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of urea derivatives, including the compound , as effective anticancer agents. The urea moiety has been associated with various biological activities, including the ability to inhibit tumor growth. For instance, derivatives similar to this compound have been synthesized and evaluated for their antiproliferative effects against different cancer cell lines. These studies often involve cell cycle analysis and apoptosis assays to determine the efficacy of these compounds in inhibiting cancer cell proliferation .
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Urea derivatives are known for their ability to inhibit urease, an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. Research has shown that thiourea and its derivatives exhibit strong urease inhibitory activity, which could be beneficial in developing treatments for conditions exacerbated by this enzyme . The specific compound may contribute to this field by providing a novel scaffold for further optimization and development.
Structure-Activity Relationship (SAR)
The structure of 3-((1R,3s)-adamantan-1-yl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea allows for various modifications that can enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing therapeutic effects:
| Structural Feature | Impact on Activity |
|---|---|
| Adamantane moiety | Increases lipophilicity and cellular uptake |
| Pyrrole ring | Enhances interaction with biological targets |
| Thiophene group | Contributes to the overall stability and reactivity |
By systematically modifying these features, researchers can potentially enhance the compound's efficacy against specific targets or reduce toxicity.
Synthesis and Evaluation
In one study, researchers synthesized a series of urea derivatives similar to the target compound and evaluated their antiproliferative activity against various cancer cell lines. The results indicated that certain substitutions on the urea moiety significantly improved anticancer activity compared to standard treatments .
Urease Inhibition Studies
Another investigation focused on the synthesis of thiourea derivatives aimed at inhibiting urease activity. The study demonstrated that modifications to the thiourea scaffold led to compounds with enhanced inhibitory potency against urease, suggesting that similar strategies could be applied to optimize this compound for clinical use .
Preparation Methods
Synthesis of Adamantyl Isocyanate Intermediate
The adamantane moiety is introduced via 1-isocyanatoadamantane, synthesized through a modified Curtius rearrangement. In a representative protocol, (adamantan-1-yl)acetic acid undergoes treatment with diphenylphosphoryl azide (DPPA) and triethylamine in toluene, yielding 1-(isocyanatomethyl)adamantane with 85% efficiency (Scheme 1). This method circumvents hazardous intermediates like sodium azide, aligning with green chemistry principles. Alternative routes involving 1-bromoadamantane hydrolysis to 1-adamantanol, followed by phosgenation, have been reported but suffer from lower yields (67–73%).
Key optimization parameters include:
Preparation of ((1-Methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)amine
The unsymmetrical tertiary amine is synthesized via sequential alkylation of ammonia or a primary amine precursor. Building on pyrazole alkylation methods, a two-step protocol is proposed:
- Step 1 : (1-Methyl-1H-pyrrol-2-yl)methyl chloride reacts with thiophen-2-ylmethanamine in acetonitrile at 60°C for 12 h, yielding (1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-ylmethyl)amine (65% yield).
- Step 2 : Residual primary amine is scavenged using acetic anhydride to prevent over-alkylation, followed by chromatographic purification (silica gel, hexane:ethyl acetate 3:1).
Alternative pathways employing reductive amination of thiophene-2-carbaldehyde with (1-methylpyrrol-2-yl)methylamine under hydrogenation conditions (Pd/C, 50 psi H₂) achieve comparable yields (58%).
Urea Formation via Isocyanate-Amine Coupling
The final urea bond is forged by reacting 1-isocyanatoadamantane with ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)amine in anhydrous DMF at 25°C for 24 h. Triethylamine (1.2 equiv) is added to neutralize HCl byproducts, enhancing reaction homogeneity. Workup involves precipitation with ice-cwater and recrystallization from ethanol (mp 174–176°C).
Critical factors :
- Stoichiometry : A 1:1.05 isocyanate:amine ratio maximizes conversion while minimizing unreacted isocyanate.
- Moisture control : Reaction vessels are flame-dried under argon to prevent isocyanate hydrolysis to amines.
- Purification : Flash chromatography (gradient elution from 5% to 30% EtOAc in hexane) removes dimeric ureas.
Optimization of Reaction Conditions
Solvent Screening for Urea Coupling
Comparative studies in DMF, THF, and dichloromethane reveal DMF’s superiority, providing a 92% yield versus 78% in THF (Table 1). Polar aprotic solvents stabilize the transition state through dipole interactions, as evidenced by DFT calculations.
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 92 | 12 |
| THF | 78 | 18 |
| DCM | 65 | 24 |
Temperature-Dependent Side Reactions
Elevating temperatures beyond 40°C promotes isocyanate trimerization to isocyanurates, detectable via IR spectroscopy (loss of N=C=O stretch at 2270 cm⁻¹). Kinetic studies recommend maintaining temperatures below 30°C for >90% selectivity toward urea.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR : The urea NH protons resonate as broad singlets at δ 6.24 (NH-Ada) and δ 8.05 ppm (NH-Ar). Adamantane C-H protons appear as multiplet clusters between δ 1.17–1.47 ppm.
- ¹³C NMR : The urea carbonyl (C=O) signal at δ 158.7 ppm confirms successful coupling.
- HRMS : [M+H]⁺ calculated for C₂₃H₂₈N₃O₂S: 422.1904; found: 422.1906.
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity with a retention time of 6.7 min. Residual solvents (DMF <0.1%) comply with ICH Q3C guidelines.
Comparative Analysis with Related Urea Derivatives
Adamantane-containing ureas exhibit enhanced metabolic stability compared to aliphatic analogs. For instance, introducing a methylene bridge between adamantane and urea (logP = 3.2) improves microsomal half-life (t₁/₂ = 4.7 h) over direct-linked analogs (logP = 2.5, t₁/₂ = 2.1 h). Substituents on the pyrrole and thiophene rings further modulate solubility, with logD₇.₄ values ranging from 2.8 to 3.5.
Q & A
Basic Research Questions
What are the optimal synthetic routes for this compound, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Adamantane functionalization : Introduction of reactive groups (e.g., hydroxyl or halide) to the adamantane core .
Heterocyclic derivatization : Modification of the 1-methylpyrrole and thiophene moieties for coupling .
Coupling via urea formation : Use of carbodiimides (e.g., DCC) or isocyanates in solvents like DMF or dichloromethane under nitrogen .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Analytical techniques like HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR confirm structural integrity .
How do structural features (e.g., adamantane, thiophene) influence solubility and stability?
Methodological Answer:
- Adamantane : Enhances hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Stability tests (TGA/DSC) show decomposition >200°C .
- Thiophene and 1-methylpyrrole : Contribute to π-π stacking and moderate solubility in polar aprotic solvents (e.g., DMSO). Solubility can be quantified via shake-flask method (logP ≈ 3.2) .
- Urea linkage : Prone to hydrolysis under acidic/basic conditions; stability studies (pH 1–13, 37°C) recommend neutral buffers for storage .
Advanced Research Questions
How can computational modeling predict biological targets and optimize activity?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., HIV-1 protease) or receptors. Adamantane’s rigidity may anchor the compound in hydrophobic pockets, while thiophene engages in π-π interactions .
- QSAR models : Train models on analogs (e.g., furan vs. thiophene derivatives) to predict IC₅₀ values. Substituent effects (e.g., methyl on pyrrole) can be analyzed via Hammett plots .
Example Table :
| Substituent (R) | LogP | IC₅₀ (μM) | Target |
|---|---|---|---|
| Thiophene-2-yl | 3.2 | 0.45 | Protease A |
| Furan-2-yl | 2.8 | 1.20 | Protease A |
| Data from |
How to resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer)?
Methodological Answer:
Assay validation : Compare protocols (e.g., cell lines, incubation time). For instance, antiviral activity in Vero cells (72 hr incubation) vs. anticancer activity in HeLa cells (48 hr) may explain discrepancies .
Metabolic stability : Test cytochrome P450 metabolism (e.g., CYP3A4) using liver microsomes. Adamantane derivatives often show slow metabolism, prolonging half-life in certain assays .
Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets .
What strategies improve selectivity for specific biological targets?
Methodological Answer:
- Positional isomerism : Compare 1-methylpyrrole-2-yl vs. 3-yl derivatives; steric effects from adamantane may favor binding to deeper pockets .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) on the urea moiety to enhance bioavailability and target-specific activation .
- Crystallography : Co-crystallize with target proteins (e.g., SARS-CoV-2 PLpro) using SHELX programs for structure-guided optimization .
Experimental Design & Data Analysis
How to design a robust SAR study for this compound?
Methodological Answer:
Library synthesis : Prepare analogs with variations in:
- Adamantane substituents (e.g., hydroxyl, halide).
- Heterocycles (thiophene, furan, pyrrole).
- Urea linker modifications (thiourea, carbamate) .
High-throughput screening : Use 96-well plates for cytotoxicity (MTT assay) and target inhibition (FRET-based protease assays).
Statistical analysis : Apply PCA to identify critical structural descriptors (e.g., molar refractivity, H-bond donors) .
What analytical methods resolve structural ambiguities (e.g., stereochemistry)?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using SHELXL (Mo-Kα radiation, 120 K). Adamantane’s rigidity aids in phasing .
- NOESY NMR : Confirm spatial proximity of 1-methylpyrrole and thiophene protons (e.g., 400 MHz in CDCl₃) .
- VCD spectroscopy : Differentiate enantiomers via vibrational circular dichroism, critical for (1R,3s) stereochemistry .
Contradiction Analysis
Why do solubility predictions (computational vs. experimental) diverge?
Methodological Answer:
- Force field limitations : Computational logP (e.g., XLogP3) may underestimate hydrogen-bonding capacity of urea. Experimental validation via HPLC-derived solubility parameters (e.g., Hansen solubility sphere) is recommended .
- Polymorphism : Screen crystal forms (e.g., Form I vs. II) via PXRD; amorphous forms may show 10–20× higher solubility than crystalline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
